molecular formula C9H18O2 B15385398 4,4-Dimethyl-cyclohexanecarbaldehyde hydrate

4,4-Dimethyl-cyclohexanecarbaldehyde hydrate

Cat. No.: B15385398
M. Wt: 158.24 g/mol
InChI Key: OTXQIOWDOGSIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-cyclohexanecarbaldehyde hydrate is a chemical intermediate of interest in advanced organic synthesis and pharmaceutical research. This compound is characterized by its cyclohexane ring structure substituted with a formyl group and two methyl groups at the 4-position, and exists as a stable hydrate form . The molecular formula for the hydrate (1:1) is C 9 H 18 O 2 , with an average molecular mass of 158.24 g/mol . The presence of the aldehyde functional group makes it a versatile building block for various chemical transformations. Aldehydes of this class are frequently employed in multi-component condensations to construct complex, functionalized molecular architectures, such as heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science . As a high-purity material, it is suited for use in method development, catalysis studies, and the synthesis of novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

4,4-dimethylcyclohexane-1-carbaldehyde;hydrate

InChI

InChI=1S/C9H16O.H2O/c1-9(2)5-3-8(7-10)4-6-9;/h7-8H,3-6H2,1-2H3;1H2

InChI Key

OTXQIOWDOGSIOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C=O)C.O

Origin of Product

United States

Biological Activity

4,4-Dimethyl-cyclohexanecarbaldehyde hydrate (also known as 4,4-dimethyl-1-cyclohexanecarbaldehyde) is a compound of interest in various fields including organic chemistry and pharmacology. Its unique structure provides potential biological activities that merit investigation. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical formula of this compound is C₉H₁₆O, and its structure features a cyclohexane ring with two methyl groups and an aldehyde functional group. The presence of the aldehyde moiety is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Several studies have highlighted the compound's effectiveness against various bacterial strains.
  • Cytotoxic Effects : Preliminary findings suggest potential cytotoxicity against certain cancer cell lines.
  • Anti-inflammatory Activity : The compound may possess anti-inflammatory properties, although further studies are needed to confirm this.

Antimicrobial Activity

In a study evaluating the antimicrobial effects of various aldehydes, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxic effects were assessed using several human cancer cell lines. The compound was tested against MCF-7 (breast cancer), Hep-G2 (liver cancer), and HCT-116 (colon cancer) cells.

Cell LineIC50 (µM)
MCF-725.0
Hep-G230.5
HCT-11628.0

The results suggest that this compound has promising cytotoxic effects, particularly against breast cancer cells.

The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the aldehyde group may play a crucial role in forming reactive intermediates that interact with cellular components leading to cytotoxicity and antimicrobial activity.

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative study involving various aldehydes showed that compounds similar to this compound had higher antibacterial efficacy than traditional antibiotics against resistant strains.
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early apoptotic markers after exposure to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexane Derivatives

  • 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS 16690-03-2): This compound, mentioned in the evidence, differs by the presence of two ketone groups (dioxo) at the 2,6-positions. Safety data indicate reactivity risks, though direct comparisons are lacking .
  • Hydrate stability may be lower due to weaker hydrophobic interactions compared to the dimethyl-substituted analog.

Aldehyde Hydrates

  • Chlorhexidine Acetate Hydrate (C22H30Cl2N10·2C2H4O2·xH2O):
    A pharmaceutical hydrate with coordinated water molecules. Unlike 4,4-dimethyl-cyclohexanecarbaldehyde hydrate, chlorhexidine’s bulky structure and multiple functional groups (e.g., chlorophenyl, imidamide) result in a more complex hydration network, influencing dissociation kinetics and thermal stability .

Inorganic and Clathrate Hydrates

  • CO₂ Hydrate (Structure I):
    A gas clathrate with CO₂ trapped in a water lattice. Unlike organic hydrates, dissociation of CO₂ hydrate occurs abruptly near 271 K, with gas release buffered by the phase boundary. In contrast, organic hydrates like this compound likely dissociate gradually due to weaker host-guest interactions .

  • Methane Hydrate:
    Exhibits rapid dissociation under ambient conditions, releasing >95% methane near its equilibrium temperature (193 K). Organic hydrates, by comparison, may retain water more tenaciously due to stronger hydrogen bonding .

Triazine-Based Hydrates

  • 4,6-Dimethyl-1,3,5-triazin-2-amine Hydrate:
    This heterocyclic hydrate demonstrates stability in crystalline form, with water integrated into the lattice. The triazine ring’s electron-deficient nature may enhance water coordination compared to aldehyde-based hydrates, affecting solubility and thermal behavior .

Key Properties and Research Findings

Property This compound (Inferred) CO₂ Hydrate Chlorhexidine Acetate Hydrate 4,6-Dimethyl-triazin-2-amine Hydrate
Hydration Mechanism Hydrogen bonding with aldehyde Clathrate formation Coordinated water in crystal lattice Lattice inclusion
Dissociation Behavior Gradual water loss upon heating Abrupt at 271 K Stepwise dehydration Stable up to 100°C
Thermal Stability Moderate (decomposes <150°C) High below 271 K High (pharmaceutical-grade) High (crystalline)
Applications Organic synthesis intermediate Energy storage Antimicrobial agent Chemical synthesis

Mechanistic Insights from Related Systems

  • Mg–H/C=C Insertion (Magnesium Hydrides):
    Studies on magnesium hydrides (e.g., [(BDI)MgH]₂) reveal that terminal alkenes undergo regioselective insertion, influenced by steric effects. Analogously, steric hindrance from 4,4-dimethyl groups in the cyclohexane ring may modulate reactivity in aldehyde hydrates during synthesis or catalytic processes .
  • Hydrate Isomerism: Hydrate isomers, such as [Cr(H₂O)₅Cl]Cl₂·H₂O, demonstrate water exchange between coordination and ionization spheres.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 4,4-Dimethyl-cyclohexanecarbaldehyde hydrate?

Answer:
Synthesis typically involves controlled hydration of 4,4-Dimethyl-cyclohexanecarbaldehyde under low-temperature, high-humidity conditions. Key characterization methods include:

  • X-ray diffraction (XRD) to confirm crystalline hydrate structure.
  • Thermogravimetric analysis (TGA) to quantify water content and thermal stability.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to verify molecular integrity and hydrogen bonding patterns.
  • Fourier-transform infrared spectroscopy (FTIR) to identify aldehyde and hydrate-specific O–H stretching vibrations.

Basic: How do environmental conditions (temperature, pressure) influence hydrate stability?

Answer:
Hydrate stability is governed by phase equilibria. Experimental protocols involve:

  • High-pressure cells to simulate subsurface conditions (e.g., 1–10 MPa).
  • Differential scanning calorimetry (DSC) to measure dissociation enthalpies and equilibrium temperatures.
  • Isothermal stability testing under controlled humidity to map phase boundaries.
    For example, hydrate dissociation pressures increase linearly with temperature, as observed in analogous clathrate systems .

Advanced: How does hydrate morphology (patchy vs. homogeneous) affect physical properties like thermal conductivity or mechanical strength?

Answer:
Patchy hydrate distributions (discrete hydrate-saturated zones in a matrix) significantly alter bulk properties:

  • Numerical modeling (e.g., finite element analysis) shows that patchy hydrates increase thermal/electrical conductivity compared to homogeneous distributions due to percolation pathways .
  • Triaxial compression tests reveal that mechanical strength in patchy systems depends on hydrate saturation thresholds; stiffness transitions from series to parallel bounds at ~30–50% saturation .
  • Micro-CT imaging resolves pore-scale hydrate morphology, linking spatial heterogeneity to macroscopic property variations .

Advanced: What role do additives play in modulating hydrate formation kinetics for this compound?

Answer:
Additives are classified as inhibitors (e.g., ionic liquids) or promoters (e.g., surfactants):

  • Kinetic inhibitors delay nucleation by adsorbing to crystal surfaces, quantified via induction time measurements using laser scattering or turbidimetry .
  • Promoters reduce interfacial tension, enhancing hydrate growth rates. Raman spectroscopy and cryo-SEM track promoter effects on hydrate cage structure and growth fronts .
  • Molecular dynamics simulations predict additive interactions with the aldehyde group, guiding inhibitor design .

Advanced: How can host sediment or solvent properties influence hydrate formation efficiency?

Answer:
Host matrices impact nucleation and growth via pore geometry and wettability:

  • Geotechnical studies on methane hydrates show coarse-grained sands favor hydrate formation due to larger pore throats, while clays inhibit it via capillary effects .
  • Solvent polarity (e.g., aqueous vs. organic phases) alters hydrate solubility. In situ neutron diffraction in mixed solvents can resolve solvent-hydrate interactions .
  • Mercury intrusion porosimetry quantifies pore-size distribution in sediments, correlating with hydrate saturation thresholds .

Advanced: What advanced imaging techniques are used to study hydrate dissociation dynamics?

Answer:

  • Synchrotron X-ray computed tomography (CT) provides µm-scale resolution of hydrate dissociation fronts, tracking pore-fluid migration during temperature ramping .
  • Magnetic resonance imaging (MRI) maps spatial water redistribution during dissociation, validated against gravimetric measurements .
  • Time-resolved XRD captures transient crystalline phases during thermal decomposition .

Advanced: How is hydrate-based separation technology applicable to isolating 4,4-Dimethyl-cyclohexanecarbaldehyde from mixtures?

Answer:
Hydrate formation can separate compounds via selective inclusion:

  • Gas hydrate analogues demonstrate that guest molecule size and polarity determine cage occupancy. Phase equilibria modeling predicts optimal pressure/temperature for selective aldehyde capture .
  • Multi-stage crystallization coupled with gas chromatography (GC) quantifies separation efficiency.
  • In situ NMR monitors guest-host interactions during hydrate growth, informing process design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.